2-Bromo-benzoic acid (6-methoxy-benzothiazol-2-ylcarbamoyl)-methyl ester
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Overview
Description
[(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL 2-BROMOBENZOATE is a complex organic compound that features a benzothiazole ring substituted with a methoxy group and a carbamoyl group, linked to a bromobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL 2-BROMOBENZOATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole ring, followed by the introduction of the methoxy group. The carbamoyl group is then added through a carbamoylation reaction. Finally, the bromobenzoate moiety is introduced via esterification.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL 2-BROMOBENZOATE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The bromine atom in the benzoate moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of [(6-HYDROXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL 2-BROMOBENZOATE.
Reduction: Formation of [(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)AMINO]METHYL 2-BROMOBENZOATE.
Substitution: Formation of [(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL 2-AMINOBENZOATE.
Scientific Research Applications
[(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL 2-BROMOBENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of [(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL 2-BROMOBENZOATE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole ring can engage in π-π interactions with aromatic residues in proteins, while the carbamoyl group can form hydrogen bonds with amino acid side chains.
Comparison with Similar Compounds
[(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL 2-BROMOBENZOATE can be compared with other benzothiazole derivatives:
[(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)AMINO]-2-OXOETHYL 2-METHYL-1-PIPERIDINECARBODITHIOATE: Similar structure but with a piperidinecarbodithioate moiety.
2-AMINO-6-METHOXYBENZOTHIAZOLE: Lacks the carbamoyl and bromobenzoate groups, making it less complex.
6-METHOXY-2-BENZOTHIAZOLAMINE: Similar to the parent compound but without the carbamoyl and bromobenzoate groups.
The uniqueness of [(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL 2-BROMOBENZOATE lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C17H13BrN2O4S |
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Molecular Weight |
421.3 g/mol |
IUPAC Name |
[2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl] 2-bromobenzoate |
InChI |
InChI=1S/C17H13BrN2O4S/c1-23-10-6-7-13-14(8-10)25-17(19-13)20-15(21)9-24-16(22)11-4-2-3-5-12(11)18/h2-8H,9H2,1H3,(H,19,20,21) |
InChI Key |
FWDSJGDPRAXLAN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)COC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
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